2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one

Fragment-Based Drug Discovery Lipophilicity Ligand Efficiency

2-Methyl-1H-pyrido[2,3-d]pyrimidin-4-one (CAS 28279-12-1) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidine core with a methyl group at the 2-position. This scaffold is a foundational building block in medicinal chemistry, most notably for designing ATP-competitive kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) mutants.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B7845346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=C(N1)N=CC=C2
InChIInChI=1S/C8H7N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)
InChIKeySYCITQZLAKXVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-pyrido[2,3-d]pyrimidin-4-one: Core Scaffold & Physicochemical Profile for Kinase Inhibitor R&D


2-Methyl-1H-pyrido[2,3-d]pyrimidin-4-one (CAS 28279-12-1) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidine core with a methyl group at the 2-position [1]. This scaffold is a foundational building block in medicinal chemistry, most notably for designing ATP-competitive kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) mutants [2]. Its key physicochemical descriptors include a low molecular weight (161.16 g/mol), zero rotatable bonds, and a calculated XLogP3-AA of 0, indicating a highly polar, rigid structure ideal for fragment-based drug discovery and lead optimization campaigns where minimizing lipophilicity is crucial [1].

The Risk of Scaffold Hopping: Why Not All Pyridopyrimidinones Are Equivalent in Activity and Selectivity


Substituting 2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one with a closely related pyridopyrimidinone analog is not straightforward due to the profound impact of minor structural changes on target binding, selectivity, and pharmacokinetics. The specific nitrogen pattern and the 2-methyl substituent of this scaffold are critical pharmacophoric elements. For instance, in a series of EGFR inhibitors, N1-substituted derivatives of this exact core showed potent activity, while other regioisomeric cores like pyrido[3,4-d]pyrimidines or 2-amino substituted variants often exhibit vastly different kinase selectivity profiles [1]. Furthermore, simple changes like moving from the 2-methyl to a 2-phenyl substituent drastically increases lipophilicity (XLogP from 0 to >2.5), which can significantly reduce aqueous solubility and introduce off-target binding risks, derailing a lead optimization program [2].

Quantitative Differentiation of 2-Methyl-1H-pyrido[2,3-d]pyrimidin-4-one Against In-Class Analogs


Superior Polarity and Ligand Efficiency in Fragment-Based Design vs. 2-Phenyl Analog

The 2-methyl substituent provides a critical advantage in fragment-based drug discovery by maintaining very low lipophilicity. The target compound has a calculated XLogP3-AA of 0 [1]. In contrast, the closely related 2-phenylpyrido[2,3-d]pyrimidin-4-one (CAS 16081-87-1) has a significantly higher predicted logP, typically calculated in the range of 2.5-3.0 for the neutral scaffold, representing at least a 300-fold increase in octanol-water partition coefficient . This difference directly translates to superior aqueous solubility and a lower risk of promiscuous binding for the 2-methyl compound, making it a more efficient starting point for lead optimization.

Fragment-Based Drug Discovery Lipophilicity Ligand Efficiency Pyridopyrimidinone

Maximized Rotatable Bond Efficiency and Reduced Conformational Entropy for Target Binding

The compound possesses 0 rotatable bonds, a direct consequence of the 2-methyl substitution on a fully aromatic bicyclic system [1]. This attribute minimizes the conformational entropy penalty upon binding to a target protein kinase. In comparison, other kinase inhibitor scaffolds or even simple 2-ethyl analogs introduce a rotatable bond, which can reduce binding affinity by an estimated 0.5-1.0 kcal/mol per freely rotating bond due to entropic loss, a principle well-documented in drug design [2]. This structural rigidity is a key advantage for achieving high binding potency.

Molecular Design Conformational Analysis Drug Design Pyridopyrimidinone

Validated Kinase Inhibitor Pharmacophore over Non-Kinase Scaffolds

The pyrido[2,3-d]pyrimidin-4-one core, with a 2-methyl substituent, has been explicitly validated as a critical pharmacophoric element for potent EGFR kinase inhibition. In a systematic SAR study, derivatives of this exact scaffold achieved potent dual inhibition of wild-type EGFR (EGFR WT) and the resistant mutant EGFR T790M. For example, compound 8a, a direct derivative, exhibited IC50 values of 0.099 µM against EGFR WT and 0.123 µM against EGFR T790M [1]. In contrast, the structurally similar quinazolin-4-one scaffold, lacking the pyridine nitrogen, often shows different selectivity windows and resistance profiles, making the 7-aza substitution of this compound a key differentiator for specific kinase engagement.

Kinase Inhibition EGFR T790M Pharmacophore Medicinal Chemistry

Strategic Applications of 2-Methyl-1H-pyrido[2,3-d]pyrimidin-4-one in Drug Discovery Pipelines


Fragment-Based Lead Generation for Kinase Targets

Its very low molecular weight (161.16 Da) and XLogP of 0 make it an ideal fragment hit. The 2-methyl group serves as a minimal hydrophobic anchor for initial binding, while the zero rotatable bonds ensure a pre-organized geometry for efficient target engagement. Procurement for fragment library screening against kinases like EGFR, MST3/4, or other oncology-related targets is a primary high-value use case [1].

Lead Optimization Scaffold for Selective EGFR Mutant Inhibitors

Given the proven activity of its derivatives against the drug-resistant EGFR T790M mutant, this compound is the scaffold of choice for designing third-generation EGFR inhibitors. Its synthetic tractability at the N1 and C3 positions allows for rapid SAR exploration to fine-tune mutant-over-wild-type selectivity, a critical requirement supported by the potentiating effect of specific N1-substitutions [1].

Synthesis of Biased GPCR Agonists for Endocrine Disorders

Derivatives of 3H-pyrido[2,3-d]pyrimidin-4-one, for which this compound is the core intermediat, have been developed as potent, biased, and orally bioavailable sst2 receptor agonists. These molecules show high selectivity against sst1, sst3, and sst5 receptors, making this scaffold highly relevant for procuring starting materials for programs targeting acromegaly or neuroendocrine tumors [2].

Development of Anticonvulsant or CNS-Active Agents

Specific 2-methyl-3-arylpyrido[2,3-d]pyrimidinones have demonstrated anticonvulsant activity in murine models. The low molecular weight and favorable calculated CNS MPO score of the core compound support its use as a privileged scaffold for synthesizing libraries aimed at neurological disorders, where a low LogP and limited flexibility are desirable for CNS penetration [3].

Quote Request

Request a Quote for 2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.